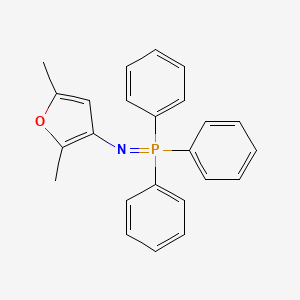![molecular formula C18H30O B12592773 3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene CAS No. 648858-04-2](/img/structure/B12592773.png)
3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene is a chemical compound with a molecular mass of 262.22966558 daltons . It is a type of chemical entity that belongs to the subclass of chemical compounds . This compound is known for its unique structure, which includes a cyclohexyl group and a trimethylcyclohexene moiety.
Preparation Methods
The preparation of 3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene involves several synthetic routes. One common method is the copper-catalyzed cross-coupling of vinyliodonium salts and zinc-based silicon nucleophiles . This method includes the following steps:
- Preparation of R3SiZnCl.
- Preparation of the iodonium salts.
- Silylation of iodonium salts.
- Large-scale silylation of iodonium salts.
The reaction conditions typically involve the use of flame-dried glassware, conventional Schlenk techniques under a static pressure of nitrogen, and solvents such as CH2Cl2, toluene, Et2O, and THF .
Chemical Reactions Analysis
3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene undergoes various chemical reactions, including:
Reduction: It can be reduced using common reducing agents under appropriate conditions.
Substitution: The compound can undergo substitution reactions, particularly with halogens or other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of other complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Medicine: It is explored for its potential therapeutic properties and its role in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene involves its interaction with specific molecular targets and pathways. For example, the Csp–H activation of prop-2-yn-1-ylcyclohexane can be achieved by MOH to generate R–C C–M compounds, which then react with triethylsilane to yield the final product . This mechanism is influenced by the Gibbs free energy surface of the reactions and the participation of various catalysts.
Comparison with Similar Compounds
3-[(1-Cyclohexylprop-1-en-1-yl)oxy]-1,5,5-trimethylcyclohex-1-ene can be compared with similar compounds such as:
These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its combination of a cyclohexyl group and a trimethylcyclohexene moiety, which imparts distinct chemical reactivity and applications.
Properties
CAS No. |
648858-04-2 |
|---|---|
Molecular Formula |
C18H30O |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
3-(1-cyclohexylprop-1-enoxy)-1,5,5-trimethylcyclohexene |
InChI |
InChI=1S/C18H30O/c1-5-17(15-9-7-6-8-10-15)19-16-11-14(2)12-18(3,4)13-16/h5,11,15-16H,6-10,12-13H2,1-4H3 |
InChI Key |
BFRUTFJWWGUZPR-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C1CCCCC1)OC2CC(CC(=C2)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Prop-1-yn-1-yl)-8-oxabicyclo[5.1.0]octane](/img/structure/B12592701.png)
![3-Nitro-5-phenyl-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine](/img/structure/B12592706.png)
![4-[(3-Amino-1-imino-1H-isoindol-6-yl)oxy]benzoic acid](/img/structure/B12592709.png)
![8,8-Dichloro-4-(propan-2-yl)-3,5-dioxabicyclo[5.1.0]octane](/img/structure/B12592728.png)

![4,7-Benzothiazoledione, 6-[(4-bromophenyl)amino]-2,5-dimethyl-](/img/structure/B12592745.png)
![Pyridine, 2-[[(3-methylphenyl)methyl]thio]-](/img/structure/B12592750.png)
![1-Butyl-3-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12592757.png)
![{2-[4-(4,5-Dihydro-1,3-oxazol-2-yl)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12592762.png)
![1-[2-(Benzyloxy)ethoxy]-4-nitrobenzene](/img/structure/B12592765.png)
![1-[3-(Dimethylamino)propyl]-3-(prop-2-en-1-yl)pyrrolidine-2,5-dione](/img/structure/B12592767.png)
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12592775.png)

![1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane](/img/structure/B12592779.png)
